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Compound Name: C(Yigsr)3-NH2

Cat. No.: B126921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C(YIGSR)3-NH2 is a synthetic peptide construct with significant potential in the field of

regenerative medicine. It is a trivalent presentation of the laminin-derived pentapeptide,

Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR), with a C-terminal amide modification.

The YIGSR sequence is a well-established bioactive motif found in the β1 chain of the laminin

protein, a major component of the basement membrane. This peptide plays a crucial role in

mediating cell attachment, migration, and differentiation.[1][2] The trimeric configuration of

C(YIGSR)3-NH2 is designed to enhance its biological activity by presenting multiple binding

sites for cellular receptors, thereby amplifying the downstream signaling pathways that promote

tissue regeneration. The C-terminal amidation increases the peptide's stability by protecting it

from enzymatic degradation.

These application notes provide an overview of the utility of C(YIGSR)3-NH2 in regenerative

medicine research, with a focus on its application in neural tissue engineering and its

immunomodulatory effects. Detailed protocols for key experiments are also provided.

Key Applications
Neural Tissue Engineering and Nerve Regeneration: C(YIGSR)3-NH2 is a valuable tool for

promoting the regeneration of nervous tissue. The YIGSR peptide has been shown to

enhance neuronal adhesion, support neurite outgrowth, and guide the differentiation of stem
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cells towards a neuronal lineage.[3][4][5] When incorporated into biomaterials such as

hydrogels or electrospun fibers, C(YIGSR)3-NH2 can create a microenvironment that mimics

the native extracellular matrix, thereby supporting the survival and growth of neurons and

facilitating nerve repair.[6][7] Studies have demonstrated that YIGSR-conjugated materials

can promote the sprouting of axons from the proximal nerve stump and bridge regenerated

axons across nerve gaps.[6]

Immunomodulation in Tissue Repair: The inflammatory response is a critical factor in the

success of tissue regeneration. The YIGSR peptide has been shown to modulate the

phenotype of macrophages, which are key players in the inflammatory and regenerative

processes.[8] Research indicates that the concentration of YIGSR can influence macrophage

polarization, with lower concentrations promoting a pro-inflammatory (M1) phenotype and

higher concentrations favoring a pro-resolving (M2) phenotype.[8] This dose-dependent

immunomodulatory effect of C(YIGSR)3-NH2 can be leveraged to create biomaterials that

actively guide the inflammatory response towards a regenerative outcome.

Enhanced Cell Adhesion and Proliferation: The YIGSR sequence is a well-known cell

adhesion motif that interacts with cell surface receptors, including the 67 kDa laminin

receptor and certain integrins.[1][9] By presenting multiple YIGSR motifs, C(YIGSR)3-NH2
can significantly enhance the attachment and proliferation of various cell types, including

fibroblasts, endothelial cells, and stem cells, on a variety of biomaterial scaffolds.[3][5] This

enhanced cell adhesion is a critical first step in tissue formation and integration.

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of the

YIGSR peptide. It is anticipated that the trivalent C(YIGSR)3-NH2 would exhibit enhanced

effects at potentially lower molar concentrations of the YIGSR motif.

Table 1: Macrophage Response to YIGSR Peptide Concentration[8]
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Macrophage
Phenotype

YIGSR
Concentration

Key Biomarker Observed Effect

M0, M1, M2 2 mM

Pro-inflammatory

Cytokines/Chemokine

s

Increased Secretion

M0, M1, M2 8 mM

Pro-inflammatory

Cytokines/Chemokine

s

Reduced Secretion

M1
5 mM (in PEG-YIGSR

hydrogel)
iNOS

Largest increase in

expression

Table 2: Spermatogonial Stem Cell (SSC) Attachment on YIGSR-Modified Membranes[5]

Time Point
Uncoated Membrane (%
Attachment)

Nap-E7-YIGSR Coated
Membrane (% Attachment)

2 h Not specified 28.10%

4 h Not specified 35.30%

6 h Not specified 60.35%

24 h Significantly lower than coated 83.24%

Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol details a method to assess the effect of C(YIGSR)3-NH2 on promoting neurite

outgrowth from a neuronal cell line (e.g., SH-SY5Y or PC12) cultured on a peptide-coated

surface.

Materials:

C(YIGSR)3-NH2

Neuronal cell line (e.g., SH-SY5Y)
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Cell culture medium (e.g., DMEM/F12 with supplements)

Nerve Growth Factor (NGF), if required for the cell line

24-well tissue culture plates

Phosphate Buffered Saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Fluorescence microscope

Procedure:

Plate Coating: a. Prepare a stock solution of C(YIGSR)3-NH2 in sterile water or PBS. b.

Dilute the stock solution to the desired final concentrations (e.g., 10, 50, 100 µg/mL) in PBS.

c. Add the peptide solutions to the wells of a 24-well plate and incubate overnight at 4°C. d.

The following day, aspirate the peptide solution and wash the wells three times with sterile

PBS.

Cell Seeding: a. Harvest and count the neuronal cells. b. Resuspend the cells in culture

medium at a density of 2 x 10^4 cells/mL. c. If required, add NGF to the medium to induce

differentiation. d. Seed 500 µL of the cell suspension into each well of the coated plate.

Cell Culture: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-

72 hours.
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Immunofluorescence Staining: a. Gently aspirate the culture medium and wash the cells

twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room

temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1%

Triton X-100 for 10 minutes. e. Wash the cells three times with PBS. f. Block non-specific

antibody binding with 5% BSA for 1 hour. g. Incubate the cells with the primary anti-β-III

tubulin antibody overnight at 4°C. h. Wash the cells three times with PBS. i. Incubate the

cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room

temperature in the dark. j. Wash the cells three times with PBS.

Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Measure the

length of the longest neurite for at least 50 individual neurons per condition using image

analysis software (e.g., ImageJ). c. Statistically compare the neurite lengths between the

different C(YIGSR)3-NH2 concentrations and the control (uncoated or coated with a

scrambled peptide).

Protocol 2: Macrophage Polarization Assay
This protocol describes how to evaluate the immunomodulatory effects of soluble C(YIGSR)3-
NH2 on macrophage polarization in vitro.

Materials:

C(YIGSR)3-NH2

Monocyte cell line (e.g., THP-1) or primary monocytes

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

RPMI-1640 medium with 10% FBS

LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization

IL-4 (Interleukin-4) and IL-13 (Interleukin-13) for M2 polarization

RNA extraction kit

cDNA synthesis kit
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qPCR master mix and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, CD206)

markers

ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)

Procedure:

Macrophage Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 12-well plate at

a density of 5 x 10^5 cells/well. b. Differentiate the monocytes into macrophages by treating

them with 100 ng/mL PMA for 48 hours. c. After differentiation, wash the cells with fresh

medium and allow them to rest for 24 hours.

Macrophage Polarization and Peptide Treatment: a. Prepare solutions of C(YIGSR)3-NH2 in

culture medium at various concentrations (e.g., based on molar equivalents to 2 mM and 8

mM YIGSR).[8] b. To induce M1 polarization, treat the macrophages with 100 ng/mL LPS

and 20 ng/mL IFN-γ in the presence or absence of C(YIGSR)3-NH2. c. To induce M2

polarization, treat the macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13 in the presence

or absence of C(YIGSR)3-NH2. d. Include an M0 control group (macrophages in medium

only) with and without the peptide. e. Incubate the cells for 24-48 hours.

Gene Expression Analysis (qPCR): a. Harvest the cells and extract total RNA using a

commercial kit. b. Synthesize cDNA from the extracted RNA. c. Perform qPCR using primers

for M1 and M2 markers. d. Analyze the relative gene expression using the ΔΔCt method,

normalizing to a housekeeping gene (e.g., GAPDH).

Cytokine Secretion Analysis (ELISA): a. Collect the cell culture supernatants from each

condition. b. Quantify the concentration of key cytokines (e.g., TNF-α for M1, IL-10 for M2)

using ELISA kits according to the manufacturer's instructions.

Visualizations
Caption: Experimental workflow for evaluating C(YIGSR)3-NH2 in regenerative medicine.

Caption: Putative signaling pathway for C(YIGSR)3-NH2-mediated neuronal response.

Caption: YIGSR concentration influences macrophage polarization towards M1 or M2

phenotypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. innopep.com [innopep.com]

3. Controlling Neuronal Cell Growth through Composite Laminin Supramolecular Hydrogels -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Recent research of peptide-based hydrogel in nervous regeneration - PMC
[pmc.ncbi.nlm.nih.gov]

5. A functionalized self-assembling peptide containing E7 and YIGSR sequences enhances
neuronal differentiation of spermatogonial stem cells on aligned PCL fibers for spinal cord
injury repair - PMC [pmc.ncbi.nlm.nih.gov]

6. Effects of a laminin peptide (YIGSR) immobilized on crab-tendon chitosan tubes on nerve
regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on
Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: C(YIGSR)3-NH2 in
Regenerative Medicine Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126921#c-yigsr-3-nh2-application-in-regenerative-
medicine-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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